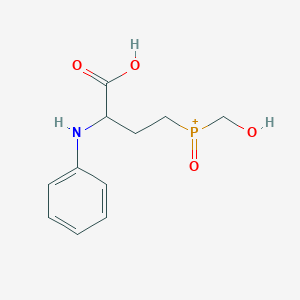
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is a chemical compound with the molecular formula C₁₁H₁₅NO₄P⁺ and a molecular weight of 256.215 g/mol This compound is characterized by the presence of an anilino group, a carboxypropyl group, and a hydroxymethyl group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium typically involves the reaction of aniline with a carboxypropyl derivative and a hydroxymethylphosphine oxide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced phosphine derivatives.
Substitution: The anilino and carboxypropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted anilino or carboxypropyl derivatives.
Scientific Research Applications
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl and carboxypropyl groups play a crucial role in its binding affinity and specificity, while the anilino group contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphine: Similar structure but lacks the oxophosphanium core.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonium: Contains a phosphonium core instead of oxophosphanium.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonate: Contains a phosphonate group instead of oxophosphanium.
Uniqueness
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is unique due to its oxophosphanium core, which imparts distinct chemical and biological properties. This core structure enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89915-98-0 |
|---|---|
Molecular Formula |
C11H15NO4P+ |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(3-anilino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H14NO4P/c13-8-17(16)7-6-10(11(14)15)12-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/p+1 |
InChI Key |
PSKBBBLKLUOPKE-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)NC(CC[P+](=O)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


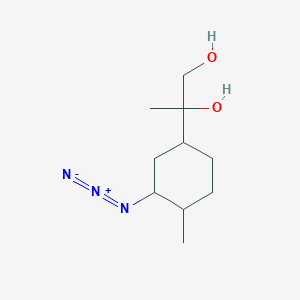

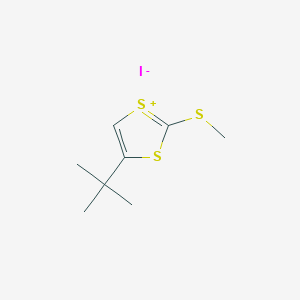
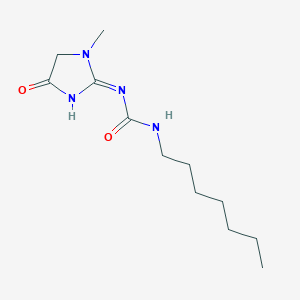
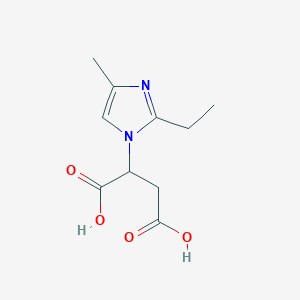
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
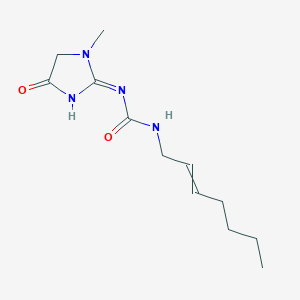

![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
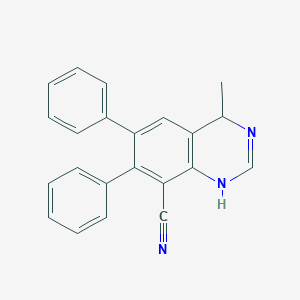
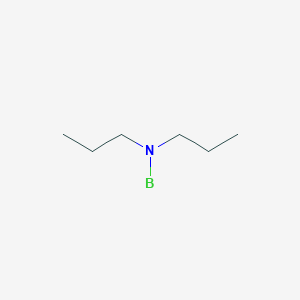

![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
